
n-Butyl Olmesartan Medoxomil-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker used primarily for the treatment of hypertension. The deuterium labeling in this compound makes it a valuable compound for pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves multiple steps, starting from the preparation of the intermediate compounds. One of the key steps includes the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . This intermediate is then further processed through a series of reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and treatment with solvents like isopropyl alcohol and methyl ethyl ketone to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
n-Butyl Olmesartan Medoxomil-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to drive the reactions to completion. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated alcohols.
Aplicaciones Científicas De Investigación
n-Butyl Olmesartan Medoxomil-d6 has a wide range of applications in scientific research:
Mecanismo De Acción
n-Butyl Olmesartan Medoxomil-d6 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced secretion of vasopressin and aldosterone, and decreased blood pressure . The compound’s deuterium labeling does not alter its mechanism of action but allows for more precise tracking in pharmacokinetic studies.
Comparación Con Compuestos Similares
Similar Compounds
Olmesartan Medoxomil: The non-deuterated version of n-Butyl Olmesartan Medoxomil-d6, used for the same therapeutic purposes.
Telmisartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Losartan: An angiotensin II receptor blocker with a shorter half-life compared to Olmesartan Medoxomil.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a distinct advantage in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, making the compound more stable and allowing for precise tracking without altering its pharmacological effects .
Propiedades
Fórmula molecular |
C30H32N6O6 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 |
Clave InChI |
UREFBEDUPPNTPO-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
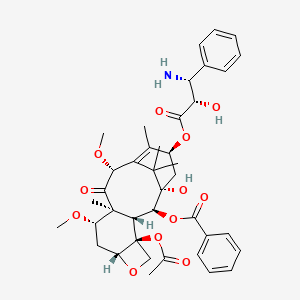
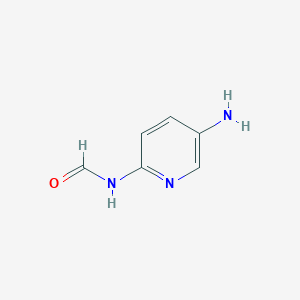
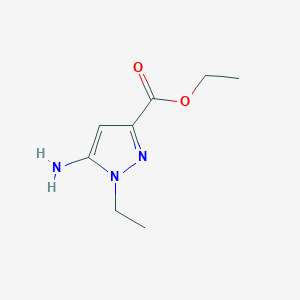
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

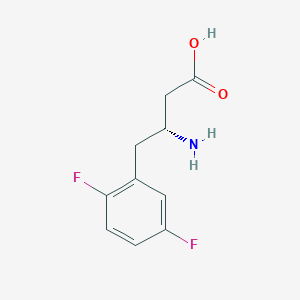
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
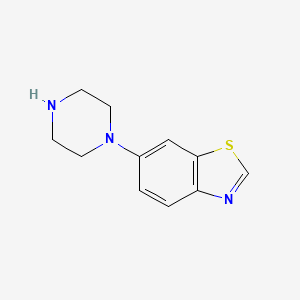
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
